N-(2-Benzothiazolyl)phthalimide
Description
Significance of Phthalimide (B116566) and Benzothiazole (B30560) Moieties in Organic Chemistry
The foundational importance of N-(2-Benzothiazolyl)phthalimide lies in the well-established significance of its two core components: the phthalimide group and the benzothiazole ring system.
The phthalimide moiety, an isoindole-1,3-dione, is a cornerstone in synthetic organic chemistry and drug discovery. rsc.org Since its initial application by Siegmund Gabriel in 1887, it has become an invaluable building block. rsc.org Phthalimides are recognized for their role as precursors in the synthesis of primary amines, dyes, and polymers. rsc.orgwikipedia.org The imide structure is notable for its thermal stability, oxidative resistance, and its ability to act as a masked form of ammonia. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org In medicinal chemistry, the phthalimide scaffold is a "privileged structure," appearing in a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. rsc.orgnih.govnih.govjapsonline.com Its lipophilic and neutral nature allows it to cross biological membranes, enhancing its pharmaceutical potential. nih.govjapsonline.com
The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is another critical heterocyclic system in medicinal chemistry. tandfonline.combenthamscience.com This bicyclic structure is a key feature in numerous natural and synthetic compounds. benthamscience.comcrimsonpublishers.com Benzothiazole derivatives are renowned for their broad and potent pharmacological activities, including antimicrobial, anticancer, antidiabetic, anti-inflammatory, and anticonvulsant effects. tandfonline.comcrimsonpublishers.comrsc.orgbibliomed.org The versatility of the benzothiazole ring, particularly at the 2- and 6-positions, allows for extensive chemical modification, leading to the development of derivatives with tailored biological functions. benthamscience.comresearchgate.net
The combination of these two powerful pharmacophores into a single molecule, this compound, offers the potential for synergistic or novel biological activities, making it a compelling target for contemporary chemical research. nih.govnih.gov
Historical Context of N-Substituted Phthalimide Derivatives
The history of N-substituted phthalimides is intrinsically linked to one of the classic name reactions in organic chemistry: the Gabriel synthesis. First reported in 1887, this method utilizes potassium phthalimide as a nucleophile to react with alkyl halides, forming N-alkylphthalimides. rsc.orgorganic-chemistry.org These intermediates can then be hydrolyzed to release a primary amine, providing a robust method for amine synthesis that avoids the overalkylation often seen with ammonia. wikipedia.orgorganic-chemistry.org
This foundational reaction established N-substituted phthalimides as crucial intermediates in organic synthesis. For decades, they have been employed as a protective group for primary amines, especially in the intricate field of peptide synthesis, where preventing racemization is critical. wikipedia.orgorganic-chemistry.org
Over the years, the methods for synthesizing N-substituted phthalimides have expanded significantly. Beyond the classical Gabriel conditions, new protocols have been developed, including the direct condensation of phthalic anhydride (B1165640) with primary amines, often at high temperatures or with microwave assistance. organic-chemistry.orgresearchgate.net More advanced techniques involve metal-catalyzed aminocarbonylation and cyclization reactions. rsc.org Research has also explored the derivatization of the phthalimide ring itself and the nature of the N-substituent, leading to a vast library of compounds. Early studies on the biological effects of these derivatives uncovered activities such as the hypolipidemic action of certain N-substituted phthalimides, indicating that the phthalimide moiety itself possessed inherent bioactivity. nih.gov
Research Trajectories and Future Perspectives for this compound Architectures
Current research is actively exploring the synthesis and application of hybrid molecules that covalently link the phthalimide and benzothiazole scaffolds. The primary trajectory is the investigation of these hybrids as novel therapeutic agents, aiming to harness the biological strengths of both moieties. nih.govnih.gov
Recent studies have successfully demonstrated the synthesis of new series of this compound derivatives. nih.govnih.gov A 2023 study detailed the creation of such hybrids and evaluated their potential as anticancer and antimicrobial agents. nih.govnih.gov The findings were promising, with one derivative in particular, compound 3h , showing potent activity against human breast cancer cells and a broad spectrum of clinically relevant bacteria and fungi. nih.govmdpi.com This highlights a key research direction: the development of dual-action or multi-target agents that can address complex diseases like cancer and associated opportunistic infections.
Another important research avenue is the elucidation of the mechanism of action for these hybrid compounds. For the most active derivatives, studies are underway to understand how they induce cell death in cancer cells, for instance, by assessing their ability to damage DNA and trigger apoptosis. nih.govnih.govnih.gov
Future perspectives for this compound architectures are focused on several key areas:
Rational Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design new hybrids with enhanced potency and selectivity for specific biological targets. researchgate.net
Synthetic Innovation: Developing more efficient, sustainable, and versatile synthetic methods, such as 'one-pot' reactions, to access a wider diversity of these complex molecules. nih.gov
Expanded Biological Screening: Testing these compounds against a broader range of diseases, including other types of cancer, viral infections, and inflammatory disorders, based on the known activities of their parent scaffolds.
Mechanism of Action Studies: Deepening the understanding of how these molecules interact with biological systems at a molecular level to validate their therapeutic potential and guide further development. nih.govnih.gov
The continued exploration of this compound systems holds considerable promise for the discovery of novel chemical probes and lead compounds in drug discovery.
Data Tables
Table 1: Properties of Core Moieties
| Moiety | Chemical Formula | Molar Mass (g·mol⁻¹) | Key Features |
| Phthalimide | C₈H₅NO₂ | 147.13 | Planar, aromatic, acidic N-H proton, forms stable N-substituted derivatives. wikipedia.org |
| Benzothiazole | C₇H₅NS | 135.19 | Fused aromatic heterocyclic system, weak base, stable core for derivatization. tandfonline.combibliomed.org |
Table 2: Reported Biological Activities of Parent Scaffolds
| Scaffold | Anticancer | Antimicrobial | Anti-inflammatory | Anticonvulsant | Other Notable Activities |
| Phthalimide | Yes rsc.orgnih.gov | Yes rsc.orgjapsonline.com | Yes rsc.orgnih.gov | Yes rsc.orgnih.gov | Anti-HIV, Anxiolytic, Hypoglycemic rsc.orgjapsonline.com |
| Benzothiazole | Yes crimsonpublishers.comrsc.org | Yes tandfonline.combenthamscience.com | Yes crimsonpublishers.comrsc.org | Yes tandfonline.comcrimsonpublishers.com | Antidiabetic, Antiviral, Antitubercular tandfonline.comrsc.org |
Structure
3D Structure
Properties
CAS No. |
60945-03-1 |
|---|---|
Molecular Formula |
C15H8N2O2S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H8N2O2S/c18-13-9-5-1-2-6-10(9)14(19)17(13)15-16-11-7-3-4-8-12(11)20-15/h1-8H |
InChI Key |
LSXOUPJSDGCGMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Benzothiazolyl Phthalimide and Its Analogs
Direct Condensation Approaches
Direct condensation represents a primary and straightforward method for the synthesis of N-(2-Benzothiazolyl)phthalimide. This approach typically involves the formation of the imide bond by reacting a benzothiazole (B30560) precursor with a phthalic acid derivative.
Reaction of 2-Aminobenzothiazole (B30445) with Phthalic Anhydride (B1165640)
The most common direct condensation method involves the reaction of 2-aminobenzothiazole with phthalic anhydride. researchgate.netnih.gov This reaction forms the phthalimide (B116566) ring fused to the benzothiazole core. The process is a type of acylation reaction where the amino group of the benzothiazole acts as a nucleophile, attacking the carbonyl carbon of the phthalic anhydride. This is followed by a dehydration step to form the cyclic imide structure. researchgate.net
Optimization of Reaction Conditions and Catalytic Systems
The efficiency of the condensation reaction can be significantly influenced by the reaction conditions and the use of catalysts. Researchers have explored various solvents, temperatures, and catalytic systems to optimize the yield and purity of this compound. For instance, the use of a condensing agent and solvent system like phosphorus pentoxide/methanesulfonic acid has been reported for direct polycondensation reactions to form poly(benzothiazole)s, a related class of polymers. researchgate.net Additionally, the choice of solvent can be critical, with some reactions benefiting from solvent-free conditions. mdpi.com The development of efficient catalytic systems is an ongoing area of research, aiming to improve reaction rates and reduce the required temperature, thereby making the synthesis more energy-efficient. nih.gov
Precursor Synthesis Strategies
Synthesis of Substituted 2-Aminobenzothiazoles from Aromatic Amines
A variety of methods exist for the synthesis of 2-aminobenzothiazoles from aromatic amines. A classical approach involves the reaction of an aniline (B41778) derivative with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.gov However, this method can sometimes lead to undesired side reactions, such as thiocyanation at the para position of the aniline ring. nih.gov
Alternative methods often utilize phenylthioureas as precursors, which can be cyclized to form the benzothiazole ring. nih.gov The oxidative cyclization of N-arylthioureas can be catalyzed by various reagents, including ruthenium chloride (RuCl₃). nih.gov Another common route is the condensation of 2-aminothiophenols with compounds containing a carbonyl or cyano group. nih.gov The synthesis of 2-aminobenzothiazole derivatives can also be achieved through the reaction of arylthioisocyanates with amines. researchgate.net The choice of method often depends on the desired substitution pattern on the benzothiazole ring.
Emerging Synthetic Principles
In line with the growing importance of sustainable chemistry, there is a significant trend towards developing more environmentally friendly synthetic methods for benzothiazole-containing compounds.
Application of Green Chemistry Principles in Benzothiazole Ring Formation
Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles to minimize environmental impact. bohrium.comairo.co.in This includes the use of greener solvents like water or glycerol, or even performing reactions under solvent-free conditions. mdpi.comrsc.orgorgchemres.org The use of microwave irradiation as an energy-efficient heating method has also been explored. airo.co.in
Polymer-Supported Synthesis and Grafting onto Polymeric Chains
The use of solid-phase supports in organic synthesis offers significant advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and suitability for automated, high-throughput synthesis. For the synthesis of N-substituted phthalimides, polymer-supported methodologies provide a clean and efficient alternative to traditional solution-phase reactions.
A plausible and efficient polymer-supported route to this compound involves the use of a polymer-immobilized phthalic anhydride. This strategy begins with a polymer resin, such as polystyrene, functionalized with phthalic anhydride groups. cmu.eduacs.org The synthesis proceeds via the reaction of the polymer-bound phthalic anhydride with 2-aminobenzothiazole. This reaction, typically carried out in a suitable solvent like dimethylformamide (DMF) or acetic acid, leads to the formation of an intermediate phthalamic acid derivative, which remains attached to the solid support. Subsequent cyclization, often induced by heating, yields the desired this compound, which can then be cleaved from the polymer resin to afford the final product in high purity. The key advantage of this method is that excess reagents and byproducts can be easily washed away from the resin-bound product before cleavage.
Another established polymer-supported method utilizes an anion of N-hydroxy phthalimide supported on a resin like Amberlite IRA-400. researchgate.net While this is typically used for synthesizing N-alkyloxy or N-acyloxy phthalimides, the principle can be adapted.
Grafting of the this compound moiety onto pre-existing polymer chains is another important technique for creating functional materials. This can be achieved through two primary strategies: "grafting to" and "grafting from".
Grafting To: This method involves the covalent attachment of a pre-synthesized and suitably functionalized this compound derivative onto a polymer backbone containing reactive sites. For example, a derivative of this compound bearing a hydroxyl or amino group could be reacted with a polymer containing acyl chloride or isocyanate functionalities. While straightforward, this method can sometimes result in lower grafting densities due to the steric hindrance imposed by already attached molecules, which can impede the approach of subsequent molecules to the polymer surface.
Grafting From: In this approach, an initiator molecule is first anchored to the polymer backbone. Subsequently, monomers are polymerized from these initiation sites, growing the new polymer chains directly from the surface. To incorporate the this compound moiety using this technique, one could use a monomer derived from it, such as N-(benzothiazole-2-yl) maleimide (B117702). researchgate.net This monomer can be copolymerized with other monomers like ethyl acrylate (B77674) or styrene (B11656) using techniques such as emulsion polymerization to create novel acrylate polymers with the benzothiazole phthalimide structure integrated into the polymer chain. researchgate.net This method allows for the formation of higher graft densities and more uniform polymer brushes.
The choice between these methods depends on the desired polymer architecture, grafting density, and the specific properties required for the final material.
Molecular Hybridization Techniques in Derivative Design, Including Click Chemistry Protocols
Molecular hybridization is a powerful strategy in medicinal chemistry and materials science that involves combining two or more distinct pharmacophores or functional moieties into a single molecule. This approach aims to create new derivatives with enhanced or synergistic properties, or with a multi-targeted mode of action. The this compound scaffold is an excellent platform for such modifications, leveraging the distinct chemical and biological profiles of both the benzothiazole and phthalimide nuclei. nih.gov
A direct hybridization approach involves the one-pot condensation reaction between a substituted 2-aminobenzothiazole and a substituted phthalic anhydride. researchgate.netnih.gov By varying the substituents on either precursor, a diverse library of hybrid molecules can be generated, allowing for the fine-tuning of their electronic and steric properties.
The synthesis of phthalimide-triazole-benzothiazole hybrids can be achieved by first preparing an alkyne-functionalized phthalimide and an azide-functionalized benzothiazole (or vice versa). For instance, N-propargyl phthalimide can be synthesized by reacting potassium phthalimide with propargyl bromide. nih.gov This alkyne-bearing phthalimide can then be "clicked" with a benzothiazole derivative containing an azide (B81097) group in the presence of a Cu(I) catalyst, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, to yield the desired triazole-linked hybrid.
A general scheme for this process involves:
Functionalization: Preparation of an alkyne-terminated phthalimide (e.g., N-propargyl phthalimide) and an azide-containing building block. nih.govtandfonline.com
CuAAC Reaction: The 1,3-dipolar cycloaddition of the azide and alkyne components in the presence of a Cu(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole linker. nih.gov
This click chemistry approach offers high yields, mild reaction conditions, and exceptional tolerance for a wide range of functional groups, making it a highly effective tool for creating complex this compound analogs.
Table 1: Examples of Phthalimide-Triazole Derivatives Synthesized via Click Chemistry
| Product Name | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| 4-(N-Phthalimidomethyl)-1-(2-phthalimidoethyl)-1,2,3-triazole | N-(2-azidoethyl)phthalimide and N-propargyl phthalimide | 77% | nih.gov |
| 4-(N-Phthalimidomethyl)-1-(3-phthalimidopropyl)-1,2,3-triazole | N-(3-azidopropyl)phthalimide and N-propargyl phthalimide | 62% | nih.gov |
| 4-(N-Phthalimidomethyl)-1-(4-phthalimidobutyl)-1,2,3-triazole | N-(4-azidobutyl)phthalimide and N-propargyl phthalimide | 88% | nih.gov |
Compound Index
Chemical Reactivity and Mechanistic Investigations of N 2 Benzothiazolyl Phthalimide Systems
Photochemical Reactivity
The photochemical reactivity of phthalimide (B116566) derivatives, including N-(2-Benzothiazolyl)phthalimide, is largely governed by photoinduced electron transfer (PET) processes. rsc.orgbeilstein-journals.org The efficiency and pathways of these reactions are highly sensitive to the molecular structure, particularly the nature of substituents on the phthalimide and benzothiazole (B30560) rings.
Photoinduced Electron Transfer (PET) Mechanisms in Phthalimide Derivatives
Phthalimides are effective electron acceptors in their excited states. beilstein-journals.org Upon photoexcitation, an electron can be transferred from an electron-rich donor moiety to the phthalimide core, initiating a cascade of chemical transformations. rsc.orgbeilstein-journals.org This process, known as photoinduced electron transfer (PET), is a fundamental mechanism driving the photochemical reactivity of many phthalimide derivatives. rsc.orgbeilstein-journals.orgrsc.org
In systems where the phthalimide is linked to an electron-donating group, intramolecular PET can occur. The energetics of this process are favorable when the electron donor has a sufficiently low oxidation potential. beilstein-journals.org For instance, N-alkylated phthalimides can undergo PET, and the efficiency of intersystem crossing to the triplet state can be influenced by the nature of the N-substituent. beilstein-journals.org The triplet state of phthalimides is a potent electron acceptor, with a triplet energy of approximately 293–300 kJ mol−1. beilstein-journals.org
Influence of Substituents on Photochemical Pathways and Quantum Yields
Substituents on the phthalimide ring and the N-substituent play a crucial role in dictating the photochemical pathways and quantum yields. rsc.orgresearchgate.net Electron-donating groups on the phthalimide ring can significantly alter the photophysical properties, leading to increased fluorescence quantum yields. rsc.org For example, phthalimide derivatives with electron-donating hydroxyl (OH) or methoxy (B1213986) (OCH3) groups at the 4-position exhibit fluorescence and can undergo PET from both singlet and triplet excited states. rsc.org
The rate of PET is also influenced by the nature of the substituent. For instance, the estimated rate constants for PET in the singlet excited states of methoxy- and amino-substituted phthalimides are significantly different. rsc.org The presence of substituents can also affect the intersystem crossing quantum yields (ΦISC). N-arylphthalimides, for example, have a much lower ΦISC compared to N-isobutylphthalimide. beilstein-journals.org
Intramolecular Dynamics
The intramolecular dynamics of this compound systems are characterized by fascinating photophysical phenomena, including Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). These processes are inherent to the benzothiazole moiety and its analogues and are significantly influenced by the molecular environment and substitution patterns.
Excited State Intramolecular Proton Transfer (ESIPT) in Benzothiazole Analogues
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, connected by an intramolecular hydrogen bond. scilit.combohrium.comcyu.fr Upon photoexcitation, a rapid transfer of a proton occurs from the donor to the acceptor, leading to the formation of a transient tautomer with a different electronic structure. cyu.fr This tautomer then relaxes to the ground state, often with a large Stokes shift in its fluorescence emission. cyu.frnih.gov
In benzothiazole analogues, particularly those with a hydroxyl group ortho to the thiazole (B1198619) nitrogen, such as 2-(2′-hydroxyphenyl)benzothiazole (HBT), ESIPT is a well-documented phenomenon. nih.govnih.govnih.gov The intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the benzothiazole is strengthened in the excited state, facilitating the proton transfer. nih.gov This process is often ultrafast, occurring on a sub-picosecond timescale. nih.gov
The efficiency and characteristics of the ESIPT process can be modulated by substituents on the benzothiazole ring and by the surrounding solvent environment. bohrium.comnih.gov For instance, the replacement of silanol (B1196071) groups with methyl groups on a silica (B1680970) matrix surface can stabilize the ESIPT-active conformer of a dispersed dye, affecting the emission properties. nih.gov
Aggregation-Induced Emission (AIE) Phenomena in Related Benzothiazole Scaffolds
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govnih.govrsc.org This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov
Many benzothiazole derivatives, including those related to this compound, exhibit AIE characteristics. nih.govnih.govrsc.org For example, 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) is known for its solid-state fluorescence, which is a form of AIE. nih.gov The intermolecular hydrogen bonding in the solid state rigidifies the molecular conformation, restricting intramolecular rotations and enabling the AIE effect. nih.gov
The AIE properties can be coupled with other photophysical processes like ESIPT. nih.govrsc.org In some benzothiazole-based probes, aggregation in a protic solvent can restrict the ESIPT process, leading to enolic emission, while in the solid aggregated state, the ESIPT process is activated, resulting in keto emission. nih.gov This dual functionality makes AIE-active benzothiazole scaffolds promising for applications in bioimaging and sensing. nih.govrsc.org
Mechanistic Insights from Related N-Substituted Phthalimides in Material Science Applications
The mechanistic understanding of N-substituted phthalimides provides a foundation for their application in material science. The unique combination of their electronic properties and reactivity makes them suitable for a range of applications, from flame retardants to components in advanced optical materials.
Recent studies have shown that N-substituted phthalimides can act as effective additives in polymers. For instance, the discovery of a phthalimide ligand additive has been shown to overcome limitations in metallaphotoredox decarboxylative arylation, a significant finding for nickel-catalyzed cross-couplings in synthetic chemistry. nih.gov This highlights the role of the phthalimide moiety in influencing reaction mechanisms at a fundamental level.
In the context of material properties, phthalimide derivatives have been investigated for their flame-retardant capabilities in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The mechanism of flame retardancy involves both gas-phase and condensed-phase actions, demonstrating the multifaceted role of the phthalimide structure in modifying material behavior under thermal stress. researchgate.net
Furthermore, the AIE properties of o-phthalimide-based systems have been harnessed for developing multistimuli-responsive materials. rsc.org These materials can exhibit changes in their fluorescence in response to various stimuli such as UV light, the presence of metal ions like Hg(II), and changes in pH. rsc.org This responsiveness is attributed to photo-induced rearrangement reactions and specific interactions with the phthalimide moiety, opening up possibilities for their use in sensors and photo-patterning materials. rsc.org
The exploration of N-substituted phthalimides continues to yield valuable mechanistic insights, driving the design and development of new functional materials with tailored properties.
Reaction Mechanisms of N-Sulfenamide Phthalimides with Sulfur Donors
The vulcanization of rubber using elemental sulfur is a slow process that produces a network with poor properties. N-sulfenamide accelerators, including this compound and its analogues, are pivotal in modern rubber technology, enabling faster cure rates at lower temperatures and yielding superior mechanical properties. The reaction mechanism of these sulfenamides is a complex, multi-step process involving the formation of several reactive intermediates. lusida.com
This active sulfurating species then reacts with the unsaturated polymer chains of the rubber to form accelerator-terminated polysulfidic pendant groups. cmu.edu These pendant groups are essentially crosslink precursors. The final stage involves the reaction of these pendant groups with other polymer chains to form stable polysulfidic crosslinks, which create the three-dimensional network characteristic of vulcanized rubber. cmu.edu The desulfuration of these crosslinks can also occur, leading to shorter and more stable crosslinks, or degradation leading to reversion. cmu.eduresearchgate.net
While N-sulfenamide phthalimides are part of the broader sulfenamide (B3320178) class, their phthalimide group provides a unique influence on the reactivity of the crucial S-N bond. The strength of this bond is a determining factor in the processing safety of the rubber compound, influencing the scorch time (the premature onset of vulcanization). lusida.com A more stable S-N bond leads to a longer scorch delay. lusida.com The general reaction pathway is summarized in the table below.
Table 1: General Reaction Steps in Sulfenamide-Accelerated Sulfur Vulcanization
| Step | Description | Key Reactants | Key Products |
|---|---|---|---|
| 1. Activation | The N-sulfenamide accelerator reacts with activators and sulfur. | N-sulfenamide phthalimide, Sulfur (S₈), Activators (ZnO, Stearic Acid) | Active accelerator-sulfur complex (e.g., BT-Sₓ-Zn-Sₓ-BT) |
| 2. Formation of Precursors | The active complex reacts with the rubber backbone to attach pendant groups. | Active accelerator-sulfur complex, Rubber (R) | Crosslink precursors (R-Sₓ-BT) |
| 3. Crosslink Formation | Pendant groups react with other rubber chains to form crosslinks. | Crosslink precursors (R-Sₓ-BT), Rubber (R) | Polysulfidic crosslinks (R-Sₓ-R) |
| 4. Crosslink Maturation | Polysulfidic crosslinks may shorten (desulfurate) or degrade over time. | Polysulfidic crosslinks (R-Sₓ-R) | Shorter crosslinks (R-Sᵧ-R, where y
Role of Key Intermediates (e.g., 2-Mercaptobenzothiazole) in Reaction Kinetics
The kinetics of sulfenamide-accelerated vulcanization, particularly the characteristic initial delay period (scorch delay), are controlled by the formation and consumption of key intermediates. Among these, 2-Mercaptobenzothiazole (MBT) is of paramount importance. researchgate.netresearchgate.netnih.gov Research on prevulcanization inhibitors (PVIs), such as N-(cyclohexylthio)phthalimide (CTP), which is structurally analogous to this compound, has provided significant insight into the role of MBT. researchgate.netresearchgate.net
In sulfenamide-based curing systems, MBT is not typically present initially but is generated as a product of the crosslinking reaction itself. researchgate.net Once formed, MBT is a highly reactive accelerator that can autocatalytically speed up the vulcanization process, leading to a rapid increase in crosslink density. researchgate.net This can compromise processing safety if not controlled.
N-sulfenamide phthalimides, often used as retarders or PVIs, exert their kinetic control by intercepting this newly formed MBT. researchgate.netresearchgate.net Studies have shown that a retarder like CTP reacts very readily with MBT. researchgate.netresearchgate.net This reaction is kinetically favored over the reaction of MBT with the primary sulfenamide accelerator. researchgate.netresearchgate.net By scavenging MBT, the PVI prevents the formation of 2,2′-dithiobis(benzothiazole) (MBTS) and other highly reactive species that would otherwise lead to scorch. researchgate.net
Table 2: Key Reactions of Intermediates and Their Effect on Vulcanization Kinetics
| Reaction No. | Reaction Description | Reactants | Products | Kinetic Effect |
|---|---|---|---|---|
| R1 | Crosslinking & MBT Generation: | Crosslink Precursors (R-Sₓ-BT) + Rubber (R) | Crosslinks (R-Sₓ-R) + 2-Mercaptobenzothiazole (MBT) | Autocatalytic; MBT accelerates further reactions. researchgate.net |
| R2 | MBT Scavenging (Retardation): | This compound (or analogue like CTP) + MBT | A new, less active sulfenamide accelerator + Phthalimide | Scorch Delay: Prevents rapid crosslinking by consuming the highly reactive MBT. researchgate.netresearchgate.netresearchgate.net |
| R3 | Uninhibited Acceleration: | MBT + Primary Accelerator (e.g., TBBS) | 2,2′-dithiobis(benzothiazole) (MBTS) + Amine | Rapid acceleration leading to scorch. This reaction is suppressed in the presence of a PVI. researchgate.net |
| R4 | Delayed Cure: | The new accelerator from R2 + Sulfur + Rubber | Crosslinks | A slower, more controlled vulcanization process after the PVI is consumed. researchgate.net |
Compound Glossary
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Mercaptobenzothiazole | MBT |
| N-(cyclohexylthio)phthalimide | CTP / PVI |
| 2,2′-dithiobis(benzothiazole) | MBTS |
| N-t-butyl-2-benzothiazolesulfenamide | TBBS |
| 2-cyclohexyldithiobenzothiazole | CDB |
| Zinc Oxide | ZnO |
| Stearic Acid | - |
Spectroscopic Characterization and Structural Elucidation of N 2 Benzothiazolyl Phthalimide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Analysis
The ¹H NMR spectrum of N-(2-Benzothiazolyl)phthalimide provides a map of the proton environments within the molecule. The spectrum is characterized by a series of multiplets in the aromatic region, corresponding to the protons of the phthalimide (B116566) and benzothiazole (B30560) ring systems.
In a study utilizing DMSO-d₆ as the solvent, the protons of the phthalimide moiety typically appear as two distinct multiplets. researchgate.netresearchgate.net The protons ortho to the carbonyl groups are expected to be deshielded and resonate at a lower field compared to the other two protons on the benzene (B151609) ring of the phthalimide group. Similarly, the four protons of the benzothiazole's benzene ring will also produce signals in the aromatic region. Their exact chemical shifts and coupling patterns depend on their position relative to the sulfur and nitrogen heteroatoms and the fused thiazole (B1198619) ring.
The expected chemical shift ranges for the aromatic protons of this compound are presented below, based on data for the compound and related structures. researchgate.netresearchgate.net
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| Phthalimide Protons (AA'BB' system) | 7.80 - 8.10 |
| Benzothiazole Protons | 7.30 - 7.90 |
This table is generated based on typical values for phthalimide and benzothiazole moieties and specific data from related studies. researchgate.netresearchgate.net
The integration of the signals in the ¹H NMR spectrum confirms the number of protons in each distinct chemical environment, which for this compound would correspond to the eight aromatic protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The spectrum is typically characterized by signals corresponding to the carbonyl carbons of the phthalimide group and the various aromatic carbons of the two heterocyclic rings.
The carbonyl carbons of the imide function are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 165-170 ppm. researchgate.netchemicalbook.comamazonaws.com The carbon atom of the benzothiazole ring attached to the nitrogen of the thiazole moiety (C-2) is also significantly deshielded. The remaining aromatic carbons of both the phthalimide and benzothiazole rings resonate in the typical region for aromatic carbons, generally between 110 and 150 ppm.
A representative table of expected ¹³C NMR chemical shifts is provided below, compiled from data on analogous phthalimide and benzothiazole compounds. researchgate.netchemicalbook.comamazonaws.comrsc.org
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phthalimide C=O | 167.0 - 168.0 |
| Benzothiazole C-2 (C=N) | ~159.0 |
| Aromatic Carbons (Phthalimide & Benzothiazole) | 120.0 - 140.0 |
| Quaternary Aromatic Carbons | 130.0 - 150.0 |
This table represents expected values based on literature data for similar N-substituted phthalimides and benzothiazole derivatives. researchgate.netchemicalbook.comamazonaws.comrsc.org
Advanced NMR Techniques (e.g., ¹⁵N NMR) for Heteroatom Characterization
While ¹H and ¹³C NMR are standard, NMR spectroscopy of other nuclei like ¹⁵N can provide direct information about the electronic environment of the nitrogen atoms. researchgate.net this compound contains three nitrogen atoms: one in the phthalimide ring, one in the thiazole part of the benzothiazole ring, and the imide nitrogen connecting the two moieties.
¹⁵N NMR spectroscopy, often performed using indirect detection methods like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation), can help distinguish these nitrogen environments. The chemical shifts of nitrogen atoms are sensitive to hybridization and lone pair availability. The imide nitrogen of the phthalimide ring is expected to have a characteristic chemical shift in the range of 170-180 ppm. science-and-fun.de The pyridine-like nitrogen in the benzothiazole ring would resonate at a significantly different field, typically between 230 and 330 ppm. science-and-fun.de
Studies on benzothiazole derivatives have successfully used long-range ¹H-¹⁵N heteronuclear shift correlation to elucidate structures, demonstrating the utility of this technique. nih.gov Such an experiment on this compound would show correlations between the nitrogen atoms and nearby protons, confirming assignments made from ¹H and ¹³C NMR.
Two-Dimensional NMR Techniques (e.g., DEPT, HMQC) for Structural Correlations
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 experiment would show positive signals for all CH carbons (the aromatic C-H groups) and no signals for the quaternary carbons (C=O, C-N, and other ring fusion carbons).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. An HMQC or HSQC spectrum of this compound would show cross-peaks connecting each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, providing definitive assignments for all the C-H pairs in the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is dominated by the characteristic absorption bands of the phthalimide and benzothiazole groups.
The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group. Due to symmetric and asymmetric stretching, two distinct bands are typically observed. The asymmetric stretch usually appears at a higher wavenumber.
The benzothiazole moiety contributes characteristic bands for C=N stretching and aromatic C=C stretching. The C-S stretching vibration is typically weaker and appears in the fingerprint region. A summary of the expected key FT-IR absorption bands is provided below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch (Imide) | ~1780 | Strong |
| Symmetric C=O Stretch (Imide) | ~1720 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C=N Stretch (Benzothiazole) | ~1540 | Medium |
| C-N Stretch (Imide) | 1300 - 1350 | Medium |
| Aromatic C-H Bending (out-of-plane) | 800 - 700 | Strong |
This table is compiled from general spectroscopic data and specific values reported for phthalimides and benzothiazoles. researchgate.netnih.govresearchgate.net
The analysis of the FT-IR spectrum, in conjunction with the comprehensive data from NMR spectroscopy, provides a complete and unambiguous structural confirmation of this compound.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique vibrational fingerprint of a molecule, offering insights into its chemical composition and molecular structure. nih.gov The Raman spectrum of this compound would be characterized by a series of bands corresponding to the specific vibrational modes of its constituent functional groups and aromatic ring systems. Key vibrational modes expected include those from the benzothiazole and phthalimide moieties.
The technique provides a detailed "fingerprint" of the molecule's structure, allowing for the identification and analysis of its fundamental vibrations. nih.gov This information is crucial for confirming the compound's identity and understanding the intramolecular interactions between the benzothiazole and phthalimide units.
Electronic Absorption and Emission Spectroscopy
The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, reveal the electronic transitions occurring within the molecule upon absorption of light. In various solvents, benzothiazole derivatives typically exhibit strong absorption in the UV region. researchgate.net For instance, related naphthalimide derivatives in ethanol (B145695) show absorption peaks around 339-353 nm. nih.gov The phthalimide moiety itself shows absorption maxima at approximately 215 nm, 229.5 nm, and 291 nm in alcohol. nih.gov
The absorption spectra are influenced by the electronic nature of the constituent aromatic systems. The benzothiazole and phthalimide groups, connected by a nitrogen atom, create a conjugated system that dictates the energy of the electronic transitions. The observed absorption bands are typically assigned to π–π* and n–π* transitions. Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data to provide a more detailed assignment of these transitions. nih.gov
Table 1: UV-Vis Absorption Data for Related Compounds
| Compound/Moiety | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| Naphthalimide Derivatives | Ethanol | 339 - 353 | nih.gov |
| Phthalimide | Alcohol | 215, 229.5, 291 | nih.gov |
This table presents data for structurally related compounds to provide context for the expected absorption characteristics of this compound.
This compound and its derivatives often exhibit fluorescence, a phenomenon where the molecule emits light after being electronically excited. The fluorescence emission spectra provide information about the energy of the first excited singlet state (S1). For example, certain benzothiazole derivatives are known to be strongly fluorescent, emitting in the blue region of the spectrum. researchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. Some benzothiazole-containing compounds have been reported to have high fluorescence quantum yields, making them suitable for applications like fluorescent probes. researchgate.netnih.gov
The quantum yield can be significantly influenced by the molecular structure and the surrounding environment. For instance, rigidifying the molecular skeleton is a known strategy to enhance emission. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic that can be determined from these studies. researchgate.net
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands with a change in the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Benzothiazole derivatives have been shown to exhibit solvatochromism, where their emission wavelengths are sensitive to solvent polarity and tend to be red-shifted (move to longer wavelengths) in more polar solvents. researchgate.net This sensitivity to the local environment makes such compounds potential candidates for use as fluorescent probes to study the polarity of microenvironments. bsu.by
By studying the solvatochromic behavior, it is possible to gain insights into the changes in the dipole moment of the molecule upon excitation. Equations such as the Lippert-Mataga and Bakhshiev equations can be used to estimate the difference in dipole moments between the excited and ground states, revealing that the excited states of many benzothiazole derivatives are more polar than their ground states. researchgate.net
The spectroscopic properties of this compound can be influenced by the pH of the medium. The presence of nitrogen atoms in the benzothiazole and imide groups makes the molecule susceptible to protonation or deprotonation, which can significantly alter its electronic structure and, consequently, its absorption and emission spectra. researchgate.net
Changes in pH can lead to shifts in the absorption and emission maxima, as well as changes in the fluorescence intensity. This pH-dependent behavior is crucial for applications where the compound might be used as a pH-sensitive fluorescent probe. nih.gov For example, N-protonation is a well-known mechanism for switching fluorescence on or off in many nitrogen-containing fluorophores. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The molecular weight of the parent phthalimide is 147.13 g/mol . nih.govnist.gov Electron ionization (EI) is a common technique used in mass spectrometry.
The mass spectrum provides a molecular ion peak (M+) corresponding to the mass of the intact molecule. In addition to the molecular ion, the mass spectrum displays a series of fragment ions, which are formed by the cleavage of specific bonds within the molecule. The fragmentation pattern is a unique characteristic of the compound and provides valuable structural information. nih.gov For related N-(substituted benzalamino)phthalimides, a predominant fragmentation pathway observed is a McLafferty-type rearrangement. nih.gov The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the benzothiazole and phthalimide units.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice. This information allows for the determination of key structural parameters, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the precise positions of individual atoms. From these positions, bond lengths, bond angles, and other geometric features of the molecule can be calculated, offering a definitive three-dimensional model of the compound in the solid state.
As of the latest literature review, specific single-crystal X-ray diffraction data for this compound has not been reported. Consequently, a detailed table of its crystallographic parameters cannot be provided at this time. The scientific community awaits experimental studies that would enable the complete structural elucidation of this compound. Such a study would provide invaluable insights into its molecular conformation, intermolecular interactions, and packing in the solid state.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor | Data not available |
This table is a template pending the availability of experimental X-ray diffraction data.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) is a particularly important method for assessing the thermal stability and decomposition profile of a compound. In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the compound decomposes and the extent of mass loss at each stage. This information is crucial for determining the upper temperature limit for the compound's use and for understanding its decomposition mechanism.
Table 2: Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | Data not available |
| Peak Decomposition Temperature (Tpeak) | Data not available |
| Percentage Weight Loss | Data not available |
| Residue at Final Temperature | Data not available |
This table is a template pending the availability of experimental thermogravimetric analysis data.
Computational Chemistry and Theoretical Investigations of N 2 Benzothiazolyl Phthalimide
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For benzothiazole (B30560) and phthalimide (B116566) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), are used to predict key structural and electronic parameters.
Geometry optimization calculations determine the most stable three-dimensional conformation of the molecule by minimizing its energy. This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on related 1,3-benzothiazole derivatives show that C-C bond lengths in the benzothiazole system are typically calculated to be in the range of 1.457–1.480 Å, while the C=N bond length of the thiazole (B1198619) ring varies from 1.294 Å to 1.341 Å, influenced by the substituent. These theoretical calculations provide a structural foundation for understanding the molecule's reactivity and interactions.
Electronic properties derived from DFT, such as dipole moment and atomic charges, help in understanding the molecule's polarity and solubility. Analysis of the distribution of electron density can identify electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity.
Table 1: Theoretical Geometrical Parameters of Benzothiazole Derivatives from DFT Calculations This table presents typical bond length ranges for benzothiazole derivatives calculated using DFT methods, as specific data for N-(2-Benzothiazolyl)phthalimide is not available in the provided results.
| Parameter | Bond | Typical Calculated Length (Å) | Reference |
| Bond Length | C-C | 1.457 - 1.480 | |
| Bond Length | C=N (Thiazole) | 1.294 - 1.341 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. It provides a detailed picture of the bonding in terms of localized electron-pair "natural bond orbitals."
The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. These energies reveal the strength of intramolecular interactions, such as those between lone pairs (LP) and anti-bonding orbitals (σ* or π) or between bonding orbitals (π) and anti-bonding orbitals (π). For example, a significant E(2) value for a π -> π* interaction would indicate strong electron delocalization across a conjugated system, which is characteristic of the aromatic rings in this compound. This charge delocalization is crucial for the stability and electronic properties of the molecule. NBO analysis provides a clear correlation between charge transfer interactions and the stability of molecular complexes.
Table 2: NBO Analysis - Examples of Stabilization Energies (E(2)) for Key Interaction Types This table illustrates the types of interactions and stabilization energies that NBO analysis can reveal, which are fundamental to understanding the electronic structure of complex organic molecules.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance | Reference |
| π (C=C) | π* (C=C) | Intramolecular charge transfer | Indicates π-electron delocalization across aromatic systems | |
| LP (N) | σ* (C-C) | Hyperconjugation | Stabilizes the molecule through lone pair delocalization | |
| LP (O) | π* (C=O) | Resonance stabilization | Contributes to the stability of the phthalimide carbonyl groups |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity.
A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. In benzothiazole derivatives, the distribution of these orbitals is key; often the HOMO is localized on one part of the molecule and the LUMO on another, facilitating intramolecular charge transfer upon electronic excitation. For instance, in some antitumor 2-(4-aminophenyl)benzothiazoles, FMO analysis has been used to predict their bioactivation by enzymes into reactive species that can interact with DNA. The energy gap and the location of the frontier orbitals are therefore powerful predictors of the molecule's electronic transitions and potential biological activity.
Table 3: Frontier Molecular Orbital Energies and Properties of Benzothiazole Derivatives This table shows data for various benzothiazole derivatives to illustrate how substituents affect the HOMO-LUMO gap and thus reactivity. A smaller gap indicates higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity | Reference |
| Benzothiazole (BTH) | -0.2222 | -0.0799 | 0.1423 | Moderate | |
| 2-OH_BTH | -0.2215 | -0.0157 | 0.2058 | Least Reactive | |
| 2-SCH3_BTH | -0.2188 | -0.0347 | 0.1841 | Most Reactive |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study how this compound might interact with biological macromolecules, such as enzymes or receptors, and to assess its behavior and stability in a dynamic environment.
Molecular Docking Studies for Ligand-Receptor Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and helps to elucidate the molecular mechanisms of ligand-receptor interactions.
For hybrids of benzothiazole and phthalimide, docking studies have been performed against enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO), a key target for herbicides. These studies place the ligand into the active site of the protein—in the case of PPO, a cavity near the FAD cofactor—and calculate a binding affinity score. The analysis reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, interactions with key amino acid residues like Arg98 in PPO have been identified as crucial for binding. Similarly, docking of phthalimide derivatives into plasma proteins like albumin has shown that binding is often stabilized by hydrophobic interactions (e.g., π-π stacking with tyrosine or phenylalanine residues) and hydrogen bonds with polar residues.
Table 4: Molecular Docking Results of Benzothiazole/Phthalimide Derivatives with Target Proteins This table summarizes findings from docking studies on related compounds, highlighting the types of interactions that are crucial for binding.
| Ligand Type | Target Protein | Binding Affinity | Key Interacting Residues | Interaction Types | Reference |
| Benzothiazole-Phthalimide Hybrid | PPO | - | Arg98, Asn67 | Hydrogen Bonding, Hydrophobic | |
| Phthalimide Derivative D | Serum Albumin (BSA) | -37.91 kJ·mol⁻¹ | Tyr410 | Hydrophobic | |
| Phthalimide Derivative D | Gamma Globulin (GG) | -35.12 kJ·mol⁻¹ | Arg96, Tyr32, Tyr99 | Hydrogen Bond, π-π Stacking | |
| Benzothiazole Derivative (BTS) | Lysozyme | -6.1 kcal·mol⁻¹ | TRP108, ASN103 | π-π Stacking, Hydrogen Bond |
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the dynamic behavior and stability of the ligand-receptor complex over time. MD simulations model the movements of atoms and molecules, providing a more realistic view of the interactions in a solvated environment.
A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand's position relative to its initial docked pose. A low and stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in the active site and that the predicted binding mode is stable. For example, in a study of benzothiazole-phthalimide hybrids docked into PPO, MD simulations confirmed the stability of the binding poses, with RMSD values as low as 0.38 Å and 0.43 Å, which is considered highly effective. These simulations validate the docking results and provide strong evidence for the predicted binding affinity and mechanism.
Table 5: Molecular Dynamics Simulation of Ligand-Protein Complexes This table presents results from MD simulations on related systems, where low RMSD values indicate a stable binding complex.
| System | Simulation Goal | Key Metric | Result | Conclusion | Reference |
| Benzothiazole-Phthalimide Hybrid + PPO | Assess binding stability | RMSD | 0.38 Å | Stable binding pose | |
| Benzothiazole-Phthalimide Hybrid + PPO | Assess binding stability | RMSD | 0.43 Å | Stable binding pose |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. tandfonline.com These models are instrumental in predictive design, allowing for the in silico screening and optimization of novel chemical entities before their synthesis, thereby saving time and resources.
In the context of molecules containing benzothiazole and phthalimide moieties, QSAR studies have been effectively employed to design new derivatives with enhanced biological activities. tandfonline.comnih.gov For instance, a study on benzothiazole- and phthalimide-derived hybrids as potential protoporphyrinogen IX oxidase (PPO) inhibitors utilized the Multivariate Image Analysis applied to QSAR (MIA-QSAR) method. tandfonline.com This approach models the relationship between the structure of the compounds and their inhibitory activity (expressed as pKi). The predictive power of a QSAR model is evaluated using several statistical metrics. researchgate.net
A robust model is characterized by a high squared correlation coefficient (r²), which indicates a good fit of the model to the data, and a high squared cross-validated correlation coefficient (q²), which assesses the model's internal predictive ability. tandfonline.comnih.gov Furthermore, the model's external predictive capability is often gauged by the predictive squared correlation coefficient (r²pred) for an external test set of compounds. researchgate.net For the aforementioned PPO inhibitors, a predictive QSAR model was developed with r² = 0.77 and q² = 0.55, which guided the design of new derivatives with potentially higher efficacy. tandfonline.comnih.gov
Table 1: Example of Statistical Validation Parameters in a QSAR Study of Benzothiazole-Phthalimide Hybrids
| Parameter | Value | Description |
|---|---|---|
| r² | 0.77 | Squared correlation coefficient; indicates the goodness of fit. |
| q² | 0.55 | Cross-validated correlation coefficient; indicates internal predictive ability. |
| r²pred | 0.88 | Predictive squared correlation coefficient for an external set; indicates external predictive ability. |
Data derived from studies on structurally related compounds. tandfonline.comresearchgate.net
These modeling techniques elucidate the structural features crucial for a desired property. For example, MIA-QSAR contour maps can reveal which positions on the molecular scaffold are favorable for substitution to enhance activity. tandfonline.com Such insights are invaluable for the rational design of novel this compound derivatives with tailored properties.
Theoretical Spectroscopy
Theoretical spectroscopy is a powerful tool for interpreting and predicting the spectral properties of molecules. Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to simulate various types of spectra, including UV-Vis, Infrared (IR), and Raman. researchgate.netcore.ac.uk These simulations provide valuable insights into the molecule's electronic structure, vibrational modes, and potential for light absorption.
For this compound, theoretical UV-Vis spectra can be calculated to predict its absorption characteristics. The TD-DFT method is commonly used to determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the electronic transitions. researchgate.net These calculations help identify the nature of the transitions, such as π→π* and n→π*, which arise from the excitation of electrons from occupied to unoccupied molecular orbitals. researchgate.net Studies on related phthalimide and benzothiazole derivatives have shown a good correlation between theoretically calculated spectra and experimental results. core.ac.uknih.gov
In addition to UV-Vis data, computational methods can predict vibrational frequencies observed in FT-IR and Raman spectra. core.ac.uk By performing a normal coordinate analysis using DFT (e.g., with the B3LYP functional), vibrational assignments for the characteristic functional groups within this compound can be made, aiding in the interpretation of experimental spectra. nih.gov
Table 2: Illustrative Theoretical Spectroscopic Data for Related Moieties
| Molecule/Fragment | Method | Predicted λmax (nm) | Transition Type | Source |
|---|---|---|---|---|
| Benzothiazole | TD-HF/6-311++G(d,p) | 289, 251 | π→π* | core.ac.uk |
| Phthalimide Derivative | TD-DFT | ~300-350 | n→π, π→π | researchgate.net |
| N-(2 bromoethyl) phthalimide | DFT | - | - | researchgate.net |
This table presents representative data from theoretical studies on the core components of this compound to illustrate the type of information obtained from spectroscopic simulations.
Advanced Electronic Properties
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including frequency conversion and optical switching. physchemres.org Computational chemistry provides a framework for predicting the NLO response of molecules, facilitating the design of new chromophores with enhanced performance. The key NLO parameters, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), can be calculated using DFT methods. physchemres.org
The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO activity. physchemres.org For this compound, the presence of electron-donating and electron-accepting groups within its fused aromatic structure suggests potential for NLO activity. The benzothiazole moiety can act as an acceptor, while the phthalimide group's properties can be modulated by its substitution. researching.cn
Computational studies on structurally similar compounds, such as naphthalimide and carbazole-benzothiazole derivatives, have demonstrated the utility of DFT in evaluating NLO properties. researching.cnnih.gov The calculated hyperpolarizability values are often compared to those of well-known NLO materials like p-nitroaniline (p-NA) or urea (B33335) to benchmark their potential. nih.gov For example, certain naphthalimide derivatives have shown calculated third-order polarizabilities (γ) that are 5 to 21 times greater than that of p-NA, indicating significant NLO potential. nih.gov These calculations can guide the design of new this compound-based chromophores by optimizing intramolecular charge transfer, a key factor for a large NLO response. physchemres.org
Table 3: Example of Calculated NLO Properties for Structurally Related Compounds
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
|---|---|---|---|---|
| Piperazine Derivative | DFT/B3LYP | 10.4 | 4.9 x 10⁻²³ | 1.1 x 10⁻²⁹ |
| Naphthalimide Derivative (5c) | M06/6-113G** | - | - | 527.7 x 10⁻³⁶ (γ) |
| Benidipine | DFT/B3LYP | 5.8 | 5.1 x 10⁻²³ | 2.5 x 10⁻³⁰ |
This table showcases the types of NLO parameters calculated for related molecular structures to indicate potential NLO activity. Note that γ represents third-order polarizability. physchemres.orgnih.govticaret.edu.tr
Aromaticity, the special stability and reactivity associated with cyclic, planar, and conjugated π-electron systems, is a fundamental concept in chemistry. Its quantification is achieved through various computed indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird's Aromaticity Index (BIRD) are two prominent geometry-based indices that evaluate the degree of π-electron delocalization by analyzing bond length variations. ticaret.edu.trdergipark.org.tr
The HOMA index is widely used and is defined such that a value of 1 represents the archetypal aromatic system, benzene (B151609), while values approaching 0 indicate a non-aromatic system. nih.gov Negative values suggest anti-aromaticity. researchgate.net For a complex molecule like this compound, HOMA and BIRD indices can be calculated for each individual ring system (the benzene and thiazole rings of the benzothiazole moiety, and the benzene ring of the phthalimide moiety). researchgate.net
Studies on benzothiazole derivatives show that the benzene ring typically exhibits a high degree of aromaticity with HOMA values around 0.95, close to that of benzene itself. researchgate.net The fused thiazole ring generally shows a lower but still significant aromatic character, with HOMA values around 0.69. researchgate.net These calculations can reveal how electronic effects, such as the fusion of rings or the presence of substituents, modulate the aromaticity of different parts of the molecule. The aromaticity can also be subtly influenced by the molecule's environment, such as the solvent phase. dergipark.org.tr
Table 4: Representative Aromaticity Indices for Benzothiazole and Related Ring Systems
| Ring System | Index | Calculated Value | Interpretation | Source |
|---|---|---|---|---|
| Benzene Ring (in Benzothiazole) | HOMA | 0.95 | Highly Aromatic | researchgate.net |
| Thiazole Ring (in Benzothiazole) | HOMA | 0.69 | Moderately Aromatic | researchgate.net |
| Phenyl Group (in Benidipine) | HOMA | 0.986 (gas phase) | Highly Aromatic | dergipark.org.tr |
| Nitrophenyl Group (in Benidipine) | HOMA | 0.988 (gas phase) | Highly Aromatic | dergipark.org.tr |
This table provides typical HOMA values for the constituent rings found in or related to this compound, based on computational studies. dergipark.org.trresearchgate.net
Applications in Advanced Chemical Materials and Processes Non Biological
Luminescent Materials
The inherent photophysical properties of the benzothiazole (B30560) and phthalimide (B116566) components make their combined structure a candidate for developing novel luminescent materials. The benzothiazole unit is a well-known fluorophore, while the phthalimide group can act as a strong electron acceptor, a combination that is often exploited in materials for light-emitting applications.
While direct studies on N-(2-Benzothiazolyl)phthalimide in OLEDs are not extensively documented, research on analogous structures provides significant insight into its potential. Benzothiazole-based molecules are frequently used as blue fluorescent materials in OLEDs. For instance, derivatives like N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) and N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylnaphthalen-1-amine (BPNA) have been synthesized for this purpose. researchgate.net An electroluminescent device using BPPA as the emitter achieved a maximum brightness of 3760 cd/m² and an external quantum efficiency of 2.37% at 20 mA/cm², emitting light in the blue region of the spectrum. researchgate.net
Furthermore, the combination of benzothiazole with other functional groups has been explored to create materials that emit different colors, which is crucial for developing white organic light-emitting diodes (WOLEDs). A study on three similar benzothiazole derivatives—N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO), N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1), and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)—demonstrated their utility as blue-violet, green, and orange emitters, respectively. semanticscholar.org By doping these three compounds into a polymer matrix, a white-light-emitting device was fabricated with CIE chromaticity coordinates of (0.31, 0.32). semanticscholar.org The phthalimide moiety itself is a critical component in many OLED materials, known for enhancing electron transport and improving device performance. nih.gov The combination of these two moieties in this compound suggests its potential as a multifunctional material for OLED fabrication, possibly serving as an emitter or a host material.
Table 1: Performance of OLEDs Using Benzothiazole-Based Emitters This table presents data for compounds structurally related to this compound, illustrating the potential of the benzothiazole core in OLED applications.
| Emitter Compound | Device Configuration | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color (CIE Coordinates) | Source(s) |
| BPPA | ITO/NPB/BPPA/BCP/Alq3/LiF/Al | 3760 | 3.01 | 2.37 | Blue (0.16, 0.16) | researchgate.net |
| Mixture | BPO, BHPO1, BHPO2 in PMMA film | Not Specified | Not Specified | Not Specified | White (0.31, 0.32) | semanticscholar.org |
The benzothiazole ring system is a valuable scaffold for the design of fluorescent chemosensors due to its sensitivity to the local chemical environment. Changes in fluorescence intensity or wavelength upon interaction with an analyte can be used for detection. While this compound itself has not been extensively reported as a primary sensor, related benzothiazole derivatives have shown significant promise in detecting various species, including metal ions and reactive intermediates. nih.govresearchgate.net
For example, the detection of the transient 4-(benzothiazol-2-yl)phenylnitrenium ion, a putative metabolite of an anti-tumor drug, was achieved using laser flash photolysis. nih.gov This demonstrates the ability of the benzothiazole core to stabilize and allow for the detection of highly reactive species. In another application, a hydroxyphenylbenzotriazole derivative, which shares structural similarities with benzothiazole, was used to detect heavy metal ions like Sn²⁺, Hg²⁺, and Pb²⁺ through changes in its absorption and emission spectra upon complexation. researchgate.net The design principle often involves incorporating a binding site for the target analyte into the fluorescent molecule. The binding event alters the electronic structure of the fluorophore, leading to a measurable optical response. The this compound structure, with its nitrogen and oxygen atoms, could potentially serve as a binding site for certain metal ions, suggesting its applicability in the development of new chemical sensors.
Table 2: Examples of Benzothiazole-Related Chemical Sensors This table highlights the sensing applications of compounds containing the benzothiazole or similar heterocyclic cores, indicating the potential utility of this compound in this field.
| Sensor Compound | Analyte Detected | Detection Method | Key Finding | Source(s) |
| Derivative of 2-(4-Aminophenyl)benzothiazole | 4-(Benzothiazol-2-yl)phenylnitrenium ion | Laser Flash Photolysis (UV-vis) | Direct detection of a short-lived reactive ion (lifetime 530 ns). | nih.gov |
| 2-(2ʹ-hydroxyphenyl)-5-amino-benzotriazole | Sn²⁺, Hg²⁺, Pb²⁺ | Spectrofluorometry | Formation of 1:2 (metal:dye) complexes with observable spectral shifts. | researchgate.net |
Catalysis
The electronic properties of aromatic imides and heterocyclic compounds make them interesting candidates for catalysis, particularly in photocatalytic systems where light energy is used to drive chemical reactions.
Phthalimide-based compounds have been investigated as novel photocatalysts. researchgate.net These organic semiconductors can absorb light and generate electron-hole pairs, which then participate in redox reactions. For instance, certain phthalimide-based photocatalysts have demonstrated high selectivity in the photodegradation of environmental pollutants like azo-dyes. researchgate.net The mechanism often involves the generation of reactive oxygen species (ROS) that attack the pollutant molecules. The efficiency of such systems depends on the catalyst's ability to absorb light in the visible spectrum and to effectively separate the photogenerated charges to prevent their recombination.
While the specific photocatalytic activity of this compound is not widely detailed, its structure is conducive to such applications. The combination of the electron-accepting phthalimide and the electron-rich benzothiazole could facilitate intramolecular charge transfer upon photoexcitation, a key process for efficient photocatalysis. This suggests that this compound could potentially be used in either homogeneous or heterogeneous photocatalytic systems for applications such as water remediation or organic synthesis. researchgate.net
Polymer Science
Incorporating specific functional molecules into polymer backbones is a fundamental strategy for creating advanced materials with tailored properties. The rigid, heterocyclic structure of this compound makes it an attractive monomer for modifying polymer frameworks.
Research has demonstrated the successful integration of a very close structural analog, N-(benzothiazole-2-yl)maleimide (BTM), into acrylate (B77674) polymers. ekb.eg Maleimide (B117702) and phthalimide are both cyclic imides, making this a highly relevant example. In this work, BTM was used as a monomer and copolymerized with common monomers like ethyl acrylate (EA), methyl methacrylate (B99206) (MMA), and styrene (B11656) (St) through emulsion polymerization. ekb.eg
The incorporation of the BTM monomer into the polymer chains was confirmed using spectroscopic techniques. ekb.eg Thermogravimetric analysis (TGA) of the resulting copolymers showed that the inclusion of the benzothiazole-maleimide unit enhanced the thermal stability of the polymers. The decomposition temperatures for the copolymers were observed in the range of 345 to 436°C, indicating good thermal resistance. ekb.eg This enhancement is attributed to the rigid and stable nature of the heterocyclic and imide rings. Such an approach could be directly extended to this compound to create novel polymers with high thermal stability, specific optical properties (due to the fluorophore), or improved mechanical strength, suitable for use as functional resins or high-performance plastics.
Table 3: Thermal Properties of Copolymers Containing N-(benzothiazole-2-yl) maleimide (BTM) This table shows data for copolymers made with a close structural analog of this compound, demonstrating the effect of integrating a benzothiazole-imide structure into a polymer backbone.
| Copolymer Composition | Decomposition Temperature Range (°C) | Method of Analysis | Source(s) |
| Poly(EA-co-BTM) | 345 - 436 | TGA | ekb.eg |
| Poly(MMA-co-BTM) | 345 - 436 | TGA | ekb.eg |
| Poly(St-co-BTM) | 345 - 436 | TGA | ekb.eg |
Conclusions and Future Research Directions
Synthesis of Novel Derivatives with Tailored Properties
The foundational structure of N-(2-Benzothiazolyl)phthalimide, a hybrid of benzothiazole (B30560) and phthalimide (B116566), offers a versatile scaffold for creating a diverse range of derivatives with specific functionalities. nih.govnih.gov The synthesis of these novel compounds is a key area of future research, aiming to fine-tune their chemical and physical properties for various applications.
A common synthetic route involves the condensation of 2-aminobenzothiazoles with phthalic anhydride (B1165640). nih.gov This method allows for the introduction of various substituents onto the benzothiazole ring, thereby modulating the electronic and steric properties of the final molecule. For instance, researchers have successfully synthesized a series of N-(substituted benzothiazol-2-yl) 3-nitro phthalimides by first preparing substituted 2-aminobenzothiazoles and then reacting them with 3-nitro phthalic anhydride. researchgate.net This multi-step approach provides a high degree of control over the final product's structure.
Another approach involves the reaction of 2-aminobenzothiazole (B30445) with chloroacetyl chloride and subsequently with various amines to create a library of derivatives. researchgate.net The Jacobson method, utilizing Lawesson's reagent, has also been employed to synthesize precursor molecules like 2-(4-aminophenyl) benzothiazol-5-ol, which can then be further modified. jetir.org These synthetic strategies highlight the adaptability of the core structure and the potential for creating a vast array of new compounds.
Future synthetic efforts will likely focus on:
Introducing diverse functional groups: Incorporating groups that can enhance solubility, facilitate self-assembly, or introduce specific biological activities.
Developing more efficient and sustainable synthetic methods: Exploring green chemistry principles to reduce waste and energy consumption in the synthesis process. eijppr.com
Creating oligomeric and polymeric structures: Linking multiple this compound units to create materials with unique optical and electronic properties. ekb.eg
Advancements in Spectroscopic and Analytical Characterization
A thorough understanding of the structure and properties of this compound and its derivatives relies on sophisticated spectroscopic and analytical techniques. Standard methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the chemical structure of newly synthesized compounds. jetir.orgresearchgate.netresearchgate.net
Future research will benefit from the application of more advanced characterization techniques:
Single-crystal X-ray diffraction: This technique provides precise information about the three-dimensional arrangement of atoms in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com Such data is crucial for understanding the relationship between structure and properties.
Ultrafast spectroscopy: These methods can probe the dynamic processes that occur on femtosecond timescales, offering insights into the excited-state properties and photophysics of these molecules. spectroscopyonline.com This is particularly relevant for applications in optoelectronics and photocatalysis.
Circular Dichroism (CD) spectroscopy: For chiral derivatives, CD spectroscopy can be used to study their interaction with biological macromolecules like proteins, providing information on binding and conformational changes. mdpi.com
Hyperspectral imaging: This technique can provide spatially resolved spectral information, which could be valuable for studying the distribution and behavior of these compounds in complex matrices. spectroscopyonline.com
The integration of these advanced techniques will provide a more complete picture of the structure-property relationships in this class of compounds, guiding the design of new materials with desired functionalities.
Refined Computational Modeling for Predictive Material Design
Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and the rational design of new materials. mdpi.com For this compound and its derivatives, computational methods can be used to:
Predict molecular geometry and electronic structure: Density Functional Theory (DFT) calculations can provide insights into the optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of these molecules. researchgate.netmdpi.comuomustansiriyah.edu.iq This information is vital for understanding their reactivity and potential applications in electronics.
Simulate spectroscopic properties: Computational models can predict IR and NMR spectra, aiding in the interpretation of experimental data. mdpi.com
Investigate intermolecular interactions: Hirshfeld surface analysis and PIXEL calculations can be used to analyze and quantify the non-covalent interactions that govern the packing of these molecules in the solid state. nih.govmdpi.com
Model interactions with biological targets: Molecular docking studies can predict the binding affinity and mode of interaction of these compounds with enzymes and other proteins, which is crucial for drug design. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further establish correlations between molecular descriptors and biological activity. eijppr.comnih.gov
Future advancements in computational modeling, including the development of more accurate and efficient algorithms and the use of machine learning, will further enhance our ability to predict the properties of this compound derivatives and accelerate the discovery of new materials. spectroscopyonline.com
Exploration of Unconventional Applications in Materials Science
While the biological activities of benzothiazole and phthalimide derivatives have been extensively studied, the unique combination of these two moieties in this compound opens up possibilities for unconventional applications in materials science. researchgate.netchemmethod.comjapsonline.com
Potential areas of exploration include:
Organic electronics: The conjugated π-system of the benzothiazole ring, coupled with the electron-withdrawing nature of the phthalimide group, suggests potential for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Sensors: The ability of the benzothiazole nitrogen and the phthalimide carbonyl groups to coordinate with metal ions makes these compounds promising candidates for the development of chemosensors.
Corrosion inhibitors: Benzothiazole derivatives have shown promise as corrosion inhibitors for various metals. researchgate.net The phthalimide moiety could further enhance this property.
Photoresponsive materials: The photophysical properties of these compounds could be harnessed for applications in photo-switching, optical data storage, and photodynamic therapy.
The synthesis and characterization of novel polymers and co-polymers incorporating the this compound unit is a particularly promising avenue for creating new materials with tailored thermal and mechanical properties. ekb.eg
Q & A
Q. What are the recommended laboratory-scale synthesis routes for N-(2-Benzothiazolyl)phthalimide?
Methodological Answer:
- Nucleophilic Substitution: React 2-mercaptobenzothiazole with N-(2-bromoethyl)phthalimide (CAS 254.08 g/mol, crystalline powder ) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH). Optimize stoichiometry (1:1 molar ratio) and temperature (80–100°C, 12–24 hours) to favor alkylation .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Elemental Analysis: Verify C, H, N, S content (±0.3% deviation from theoretical values) .
- X-ray Crystallography: Resolve crystal packing and bond angles (monoclinic space group likely, as seen in analogous phthalimide derivatives) .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Workflow:
- Geometry Optimization: Use B3LYP/6-31G(d) to minimize energy and predict ground-state structure .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess redox activity (e.g., potential for photoredox catalysis if gaps align with visible light absorption) .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for reaction mechanism predictions (e.g., benzothiazole sulfur as electron-rich center) .
- Validation: Compare computed IR/NMR spectra with experimental data to refine basis sets (e.g., 6-311++G(d,p)) .
Q. What experimental models are suitable for evaluating the biological activity of this compound, particularly in anticancer research?
Methodological Answer:
- In Vitro Assays:
- Cytotoxicity Screening: Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (48–72 hour exposure, positive controls like doxorubicin) .
- Enzyme Inhibition: Target kinases (e.g., EGFR) or DNA repair enzymes (PARP) via fluorogenic substrate assays. Compare inhibition potency (Ki values) against known inhibitors .
- Mechanistic Studies:
- Apoptosis Markers: Quantify caspase-3/7 activation via luminescence assays.
- ROS Generation: Measure oxidative stress with DCFH-DA fluorescence .
Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Methodological Answer:
- Controlled Replication: Standardize reaction conditions (solvent, temperature, catalyst) across studies. For example, discrepancies in vulcanization inhibition rates may arise from varying rubber matrix compositions.
- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates (e.g., radical species in SET processes) .
- Cross-Validation: Compare results with analogous compounds (e.g., N-(cyclohexylthio)phthalimide or benzothiazole sulfonamides ).
Safety and Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
